3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains both piperazine and triazole moieties. These structural features make it an interesting subject for research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine may have multiple potential targets.
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects, which are common modes of action for similar compounds .
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it’s plausible that this compound could affect multiple pathways.
Pharmacokinetics
The compound’s molecular weight of 16725 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the desired product through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an alkane or an amine.
Scientific Research Applications
3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
- N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-…
Uniqueness
3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of piperazine and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6/c1-2-13-3-5-14(6-4-13)8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMZQBGUFKVIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216760 | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-59-6 | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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